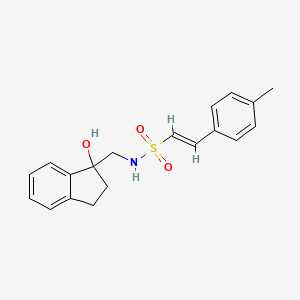

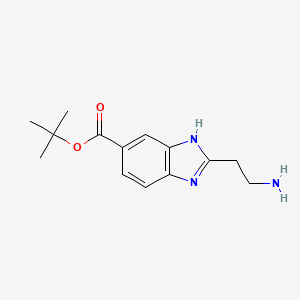

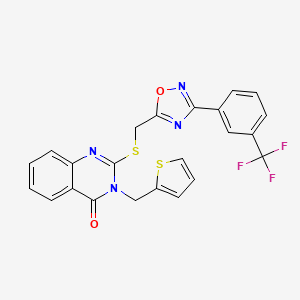

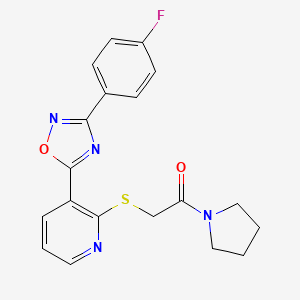

![molecular formula C22H26N4O B2973186 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide CAS No. 887214-58-6](/img/structure/B2973186.png)

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Bilastine Impurity : This compound serves as an impurity of bilastine, a novel, nonsedating H1-antihistamine. Bilastine is used for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .

- NLRP3 Inhibition : Researchers have explored its ability to inhibit NLRP3-dependent pyroptosis and IL-1β release in vitro. This suggests a potential role in modulating inflammatory responses .

- Directed Annulation Reactions : The compound has been used as a directing group in palladium-catalyzed oxidative annulation reactions. These reactions enable the synthesis of polycyclic aromatic hydrocarbons, such as imidazo[1,2-a]chromeno[3,4-c]pyridine .

Antihistamine Research

Inflammasome Modulation

Chemical Biology and Medicinal Chemistry

Pharmacokinetics and Toxicology

Chemical Synthesis and Raw Materials

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release in pma-differentiated thp-1 cells stimulated with lps/atp .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may affect similar pathways.

Pharmacokinetics

The compound has a predicted boiling point of 6457±550 °C , which may impact its bioavailability.

Result of Action

Similar compounds have been found to inhibit nlrp3-dependent pyroptosis and il-1β release , suggesting that this compound may have similar effects.

Action Environment

It’s worth noting that the compound has a predicted boiling point of 6457±550 °C , suggesting that high temperatures may impact its stability.

properties

IUPAC Name |

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-15-11-16(2)13-18(12-15)23-21(27)14-26-9-7-17(8-10-26)22-24-19-5-3-4-6-20(19)25-22/h3-6,11-13,17H,7-10,14H2,1-2H3,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSTVNDUQKXDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,5-dimethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzofuran-2-carboxamide](/img/structure/B2973108.png)

![7-[(Phenylamino)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B2973113.png)

![Ethyl 5-cyano-6-({4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-5-one}thio)-2-(trifluoromethyl)nicotinate](/img/structure/B2973118.png)

![N-Phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2973124.png)